3,4-Dihydro-7-methyl-2H-1,4-benzothiazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

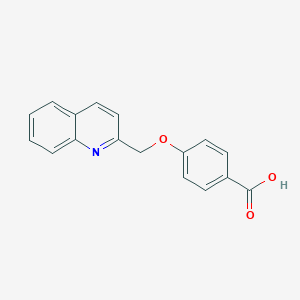

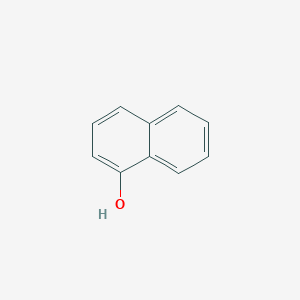

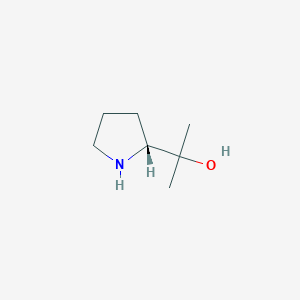

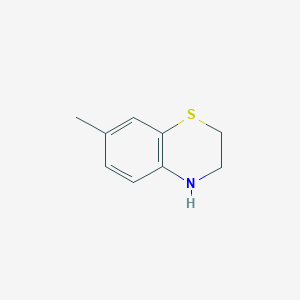

3,4-Dihydro-7-methyl-2H-1,4-benzothiazine is a compound that belongs to the class of benzothiazines, which are heterocyclic compounds containing a benzene ring fused to a thiazine ring. These compounds are of interest due to their diverse pharmacological properties and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of benzothiazine derivatives has been explored in various studies. For instance, a novel synthesis route for 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides has been reported, which involves the condensation of substituted 2-amino-3/5-chlorobenzenethiol with compounds containing an active methylene group . Another study describes a straightforward synthesis of methyl 3,4-dihydro-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide from saccharin sodium salt, which was used as a precursor for the synthesis of quaternary ammonium derivatives with potential antiosteoarthritis properties .

Molecular Structure Analysis

The molecular structure of benzothiazine derivatives is characterized by the presence of a benzene ring fused to a thiazine ring. The substitution pattern on these rings can significantly influence the biological activity of these compounds. For example, the synthesis and evaluation of 7-phenoxy-substituted 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides as positive allosteric modulators of AMPA receptors have been reported, where the impact of substitution on the phenoxy ring and the nitrogen atom was examined .

Chemical Reactions Analysis

Benzothiazine derivatives can undergo various chemical reactions, including oxidative cyclization and substitution reactions. A study has shown the formation of 2-benzyl-3-phenyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazines through molecular iodine-mediated oxidative cyclization with new C-N and S-N bond formation . Another research describes the reaction of 2-chloro derivatives of benzothiazines with electron-rich heterocycles under basic catalysis, leading to substitution products and, in some cases, intermolecular cyclization to form spiro compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazine derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their potential applications in drug development. The antiproliferative and antifungal activities of some benzothiazine derivatives have been evaluated, demonstrating the importance of the 4H-3,1-benzothiazine skeleton in biological activity . Additionally, the synthesis of novel biologically active benzothiazine derivatives with antibacterial and radical scavenging activities has been reported, highlighting the versatility of these compounds .

Applications De Recherche Scientifique

- Scientific Field : Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuff .

- Summary of the Application : 3,4-Dihydro-2H-1,4-benzothiazine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . It’s a part of the benzothiazine core which has several active sites, providing great responsiveness, making it an excellent heterocyclic precursor in the synthesis of new heterocyclic systems .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the specific use case and the desired end product. For instance, a series of 1,2,3-triazolylmethyl-1,4-benzothiazine derivatives were developed by exploiting a click chemistry reaction using a CuI-catalyzed Huisgen [3 ? 2] cycloaddition .

- Results or Outcomes : Benzothiazine derivatives are found to be potent anti-inflammatory, analgesic, antimicrobial, anti-viral, herbicidal, fungicidal, and anticarcinogenic compounds . A series of 4H-1,2,4-benzothiadiazine-1,1-dioxides were reported and evaluated as KATP channel activators on the pancreatic endocrine tissue and the vascular smooth muscle tissue .

-

Antimicrobial Activity : Benzothiazine derivatives, including 3,4-Dihydro-7-methyl-2H-1,4-benzothiazine, have been found to display a broad spectrum of biological activities, including antimicrobial activity .

-

Anticancer Activity : Benzothiazine derivatives have been studied for their potential anticancer properties .

-

Antioxidant Activity : Some benzothiazine derivatives have been found to exhibit antioxidant activity .

-

Antidepressant Activity : Certain benzothiazine derivatives have been explored for their potential antidepressant properties .

-

Anticonvulsant Activity : Benzothiazine derivatives have been studied for their potential anticonvulsant properties .

-

Antihypertensive Activity : Benzothiazine derivatives have been found to have antihypertensive activity .

-

KATP Channel Activators : A series of 4H-1,2,4-benzothiadiazine-1,1-dioxides were reported and evaluated as KATP channel activators on the pancreatic endocrine tissue and the vascular smooth muscle tissue .

-

Antidiabetic Activity : Benzothiazine derivatives have been reported to have potential antidiabetic properties .

-

AMPA Receptor Modulators : Some benzothiazine derivatives have been studied for their potential as AMPA receptor modulators .

-

Acetylcholinesterase Inhibitors : Certain benzothiazine derivatives have been explored for their potential as acetylcholinesterase inhibitors, which could be useful in the treatment of Alzheimer’s disease .

-

Anti-HIV Activity : Some benzothiazine derivatives have been tested for anti-HIV activity .

-

DNA Gyrase Inhibitors : Benzothiazine derivatives have been studied as potential DNA gyrase inhibitors .

Safety And Hazards

Propriétés

IUPAC Name |

7-methyl-3,4-dihydro-2H-1,4-benzothiazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NS/c1-7-2-3-8-9(6-7)11-5-4-10-8/h2-3,6,10H,4-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWIXAXMOFJECFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NCCS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dihydro-7-methyl-2H-1,4-benzothiazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Phenylimidazo[1,2-A]Pyrazine](/img/structure/B170382.png)